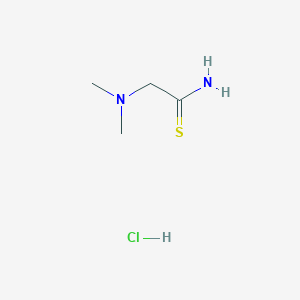

2-(Dimethylamino)ethanethioamide hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(dimethylamino)ethanethioamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2S.ClH/c1-6(2)3-4(5)7;/h3H2,1-2H3,(H2,5,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQANDCSWKZVVQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=S)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70950068 | |

| Record name | 2-(Dimethylamino)ethanimidothioic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70950068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27366-72-9 | |

| Record name | Ethanethioamide, 2-(dimethylamino)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27366-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylaminothioacetamide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027366729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Dimethylamino)ethanimidothioic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70950068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-(dimethylamino)thioacetamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.365 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethanethioamide, 2-(dimethylamino)-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYLAMINOTHIOACETAMIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O5XZB7AQC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: Chemical Properties of 2-(Dimethylamino)ethanethioamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Dimethylamino)ethanethioamide hydrochloride is a chemical compound of interest in various research and development sectors, particularly in the study of enzyme kinetics and as a precursor in the synthesis of biologically active molecules. Its structural features, including a dimethylamino group and a thioamide moiety, confer specific chemical reactivity and potential for interaction with biological systems. This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an examination of its role in relevant biological pathways.

Core Chemical Properties

This compound is a salt, typically appearing as a solid. It is characterized by its molecular structure containing a tertiary amine, which is protonated in the hydrochloride form, and a thioamide functional group.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while some properties are well-documented, a definitive experimental melting point for the hydrochloride salt is not consistently reported in publicly available literature. The melting point of the free base, 2-(Dimethylamino)ethanethioamide, is reported to be in the range of 78-80 °C.[1] The boiling point is a predicted value.

| Property | Value | Reference(s) |

| IUPAC Name | 2-(dimethylamino)ethanethioamide;hydrochloride | [2] |

| CAS Number | 27366-72-9, 114166-44-8 (alternative) | [3] |

| Molecular Formula | C₄H₁₁ClN₂S | [3] |

| Molecular Weight | 154.66 g/mol | [3] |

| Physical State | Light yellow to yellow solid | [2] |

| Melting Point | Data not available for the hydrochloride salt. 78-80 °C (for the free base) | [1] |

| Boiling Point | 176.0±42.0 °C (Predicted) | [1] |

| Solubility | Highly soluble in water and polar organic solvents. | [3] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [2] |

Experimental Protocols

Detailed experimental procedures are crucial for the consistent synthesis, purification, and analysis of this compound. The following sections provide generalized protocols based on established chemical principles for thioamide synthesis and analytical techniques for small amine compounds.

Synthesis of this compound

The synthesis of thioamides from their corresponding amides is a common transformation in organic chemistry. A general and effective method involves the use of a thionating agent, such as Lawesson's Reagent.

Reaction Scheme:

Materials:

-

2-(Dimethylamino)acetamide

-

Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide)

-

Anhydrous toluene (or other suitable high-boiling solvent)

-

Anhydrous diethyl ether

-

Hydrochloric acid (ethanolic or ethereal solution)

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(dimethylamino)acetamide (1.0 equivalent) in anhydrous toluene.

-

Add Lawesson's Reagent (0.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 110 °C for toluene) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amide is consumed.[4]

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to remove acidic byproducts, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude 2-(dimethylamino)ethanethioamide (the free base) by silica gel column chromatography.[4]

-

Dissolve the purified free base in anhydrous diethyl ether and cool in an ice bath.

-

Add a solution of hydrochloric acid in ethanol or diethyl ether dropwise with stirring until precipitation is complete.

-

Collect the precipitated this compound by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Analytical Methods

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a general method for the analysis of small, polar, amine-containing compounds like this compound. Method validation according to ICH guidelines (Q2(R1)) would be required for quality control purposes.[5]

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Trifluoroacetic acid (TFA)

-

Reference standard of this compound

Chromatographic Conditions (starting point for method development):

-

Mobile Phase: A gradient of A: Water with 0.1% Formic Acid and B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start with a low percentage of B, and gradually increase to elute the compound. A typical gradient might be 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: Determined by UV scan of the analyte (a wavelength around 210-230 nm is a common starting point for compounds with limited chromophores).

-

Injection Volume: 10 µL

Sample Preparation:

-

Accurately weigh a known amount of the this compound sample.

-

Dissolve the sample in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).

-

Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[6]

2. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for the analysis of polar, non-volatile compounds like this compound.

Instrumentation:

-

Mass spectrometer with an ESI source (e.g., quadrupole, time-of-flight, or Orbitrap)

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with ESI-MS, such as a mixture of water and acetonitrile or methanol (e.g., 50:50 v/v) with a small amount of a volatile acid like formic acid (0.1%) to promote protonation.[7][8]

-

High concentrations of non-volatile salts should be avoided as they can suppress the analyte signal.[8] If the sample contains high salt concentrations, a desalting step using a C18 ZipTip® or similar solid-phase extraction method may be necessary.[9]

Analysis:

-

Infuse the sample solution directly into the ESI source or introduce it via an LC system.

-

Acquire mass spectra in positive ion mode to observe the protonated molecule [M+H]⁺.

-

For structural confirmation, perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to obtain a characteristic fragmentation pattern.

Expected Fragmentation: The protonated molecular ion of 2-(dimethylamino)ethanethioamide ([M+H]⁺ at m/z 119 for the free base) is expected to undergo cleavage at the thioamide bond.[3]

Biological Context and Signaling Pathways

This compound is primarily of interest in a biological context as a precursor for the synthesis of substrates for transglutaminases, particularly Factor XIIIa (also known as fibrinoligase).[10] Factor XIIIa plays a crucial role in the final stages of the blood coagulation cascade.

Role in the Blood Coagulation Cascade

The blood coagulation cascade is a complex series of enzymatic reactions that culminates in the formation of a stable fibrin clot to prevent blood loss at the site of vascular injury. Factor XIIIa is a transglutaminase that is activated by thrombin in the presence of calcium ions.[11][12] Its primary function is to stabilize the initially formed soft fibrin clot by introducing covalent cross-links between fibrin monomers.[11][13] This cross-linking process significantly increases the mechanical strength and resistance of the clot to fibrinolysis (the breakdown of the clot).[13]

The cross-linking reaction catalyzed by Factor XIIIa involves the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue on one fibrin monomer and the ε-amino group of a lysine residue on an adjacent fibrin monomer.[11][12]

Below is a diagram illustrating the activation of Factor XIII and its role in fibrin cross-linking.

Caption: Activation of Factor XIII and Fibrin Cross-linking Pathway.

Experimental Workflow for Studying Factor XIIIa Substrates

The synthesis of fluorescently labeled thiocholine esters from precursors like this compound allows for the study of Factor XIIIa activity. A general workflow for such an experiment is outlined below.

Caption: Workflow for Synthesis and Enzymatic Assay of a Factor XIIIa Substrate.

Conclusion

References

- 1. 2-(DIMETHYLAMINO)ETHANETHIOAMIDE CAS#: 27507-28-4 [m.chemicalbook.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Buy this compound | 114166-44-8 [smolecule.com]

- 4. benchchem.com [benchchem.com]

- 5. Analytical Method Validation & Lifecycle Management Masterclass 2.0 - Keynotive [keynotive.io]

- 6. benchchem.com [benchchem.com]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. massspec.unm.edu [massspec.unm.edu]

- 9. Sample Preparation for Mass Spectrometry [sigmaaldrich.com]

- 10. 2-二甲氨基乙硫醇 盐酸盐 95% | Sigma-Aldrich [sigmaaldrich.com]

- 11. youtube.com [youtube.com]

- 12. ashpublications.org [ashpublications.org]

- 13. Understanding blood clot mechanical stability: the role of factor XIIIa-mediated fibrin crosslinking in rupture resistance - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 2-(Dimethylamino)ethanethioamide Hydrochloride (CAS Number: 27366-72-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Dimethylamino)ethanethioamide hydrochloride is an organic compound with the chemical formula C₄H₁₁ClN₂S.[1] It is the hydrochloride salt of 2-(dimethylamino)ethanethioamide. This compound serves as a versatile reagent in organic synthesis and holds potential for applications in medicinal chemistry and drug development. Its structure, featuring a thioamide functional group and a dimethylamino moiety, makes it a subject of interest for exploring its chemical reactivity and biological activity. This guide provides a comprehensive overview of its physicochemical properties, synthesis, chemical reactions, and potential applications, with a focus on experimental details and data presentation.

Physicochemical Properties

A summary of the known physicochemical properties of 2-(Dimethylamino)ethanethioamide and its hydrochloride salt is presented in the table below. It is important to note that some data points are for the corresponding free base or the related thiol due to the limited availability of specific data for the hydrochloride salt.

| Property | Value | Notes |

| Molecular Formula | C₄H₁₁ClN₂S | [1] |

| Molecular Weight | 154.66 g/mol | [1] |

| CAS Number | 27366-72-9 | |

| IUPAC Name | 2-(dimethylamino)ethanethioamide;hydrochloride | |

| Physical Form | Solid. May appear as a white to off-white or light yellow crystalline powder. | |

| Melting Point | 78-80 °C (for the free base, 2-(Dimethylamino)ethanethioamide) | [2] |

| 150-160 °C (for the related compound, 2-(Dimethylamino)ethanethiol hydrochloride) | [3] | |

| Boiling Point | Data not available | |

| Solubility | Soluble in water. | |

| Storage | Store in an inert atmosphere at room temperature.[4] | Keep in a dark place.[5] |

| Purity | Commercially available with purities of 98% or higher.[4][5] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum of the related thiol hydrochloride shows characteristic signals for the dimethylamino and ethyl groups.

-

¹³C NMR: The carbon NMR would confirm the number of unique carbon environments in the molecule.

-

IR Spectroscopy: The infrared spectrum would display characteristic absorption bands for the N-H, C-H, C-N, and C=S functional groups.

-

Mass Spectrometry: Mass spectral analysis would show the molecular ion peak and characteristic fragmentation patterns.[1]

Synthesis and Experimental Protocols

General Synthesis of this compound

A plausible synthetic route to this compound involves the reaction of a suitable precursor with a source of sulfur, followed by salt formation. A general, non-optimized procedure is outlined below.

Workflow for the Synthesis of this compound

Caption: General synthetic workflow for this compound.

Experimental Protocol:

-

Thionation of 2-(Dimethylamino)acetamide:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(dimethylamino)acetamide in an anhydrous solvent such as toluene.

-

Add a thionating agent, such as Lawesson's reagent (in a 0.5:1 molar ratio to the amide), portion-wise.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude 2-(dimethylamino)ethanethioamide by column chromatography on silica gel.

-

-

Formation of the Hydrochloride Salt:

-

Dissolve the purified 2-(dimethylamino)ethanethioamide in a suitable anhydrous solvent like diethyl ether.

-

Slowly add a solution of hydrogen chloride in diethyl ether dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

-

Chemical Reactions and Experimental Protocols

The thioamide functional group in this compound is susceptible to various chemical transformations, including oxidation and reduction.

Oxidation

Thioamides can be oxidized to their corresponding amides or other sulfur-containing compounds using various oxidizing agents.

Workflow for the Oxidation of this compound

Caption: General workflow for the oxidation of a thioamide to an amide.

Experimental Protocol (General for Thioamide to Amide):

-

Dissolve the thioamide in a suitable solvent (e.g., ethanol or acetonitrile).

-

Add an oxidizing agent, such as hydrogen peroxide, often in the presence of a catalyst like zirconium(IV) chloride.[1]

-

Stir the reaction mixture at room temperature and monitor its progress using TLC.

-

Upon completion, perform an appropriate workup to isolate the amide product. This may involve quenching excess oxidizing agent, extraction, and purification by chromatography or recrystallization.

Reduction

The thioamide group can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LAH).

Workflow for the Reduction of this compound

Caption: General workflow for the reduction of a thioamide to an amine.

Experimental Protocol (General for Thioamide to Amine):

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride in an anhydrous ether solvent like THF.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of the thioamide in anhydrous THF to the LAH suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours, monitoring by TLC.

-

Cool the reaction mixture in an ice bath and carefully quench the excess LAH by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).[6]

-

Filter the resulting granular precipitate and wash it thoroughly with ether.

-

Dry the combined organic filtrates over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude amine.

-

Purify the product by distillation or chromatography as needed.

Applications in Research and Drug Development

Synthetic Intermediate

This compound is a valuable building block in organic synthesis. The thioamide group can be used to construct various heterocyclic compounds, which are prevalent scaffolds in many pharmaceuticals.

Precursor for Fluorescent Probes

This compound can serve as a precursor in the synthesis of fluorescent probes. For instance, it can be used to synthesize fluorescent thiocholine esters containing a dansyl group.[1] These probes are useful for studying enzyme kinetics and mechanisms.

Workflow for the Synthesis of a Dansyl Thiocholine Ester

References

- 1. Desulfurization of Thioamides into Amides with H2O2/ZrCl4 Reagent System [organic-chemistry.org]

- 2. orgsyn.org [orgsyn.org]

- 3. ch.ic.ac.uk [ch.ic.ac.uk]

- 4. Para-Substituted Thiosemicarbazones as Cholinesterase Inhibitors: Synthesis, In Vitro Biological Evaluation, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Workup [chem.rochester.edu]

An In-depth Technical Guide to 2-(Dimethylamino)ethanethioamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Dimethylamino)ethanethioamide hydrochloride is a key chemical intermediate with significant applications in the pharmaceutical industry, most notably as a precursor in the synthesis of Nizatidine, a potent histamine H2 receptor antagonist. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methodologies related to this compound. Detailed experimental protocols and a summary of its role in drug development are presented to support researchers and professionals in the field.

Chemical and Physical Properties

This compound, with the molecular formula C4H11ClN2S, is a light yellow to yellow solid. It is highly soluble in water and polar organic solvents.[1] The hydrochloride salt form enhances its stability compared to the free base.[1]

| Property | Value | Reference |

| Molecular Formula | C4H11ClN2S | [1][2] |

| Molecular Weight | 154.66 g/mol | [1][2] |

| CAS Number | 27366-72-9 | [2][3] |

| Appearance | Light yellow to yellow solid | |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | |

| Solubility | Highly soluble in water and polar organic solvents. | [1] |

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 2-(dimethylamino)acetonitrile with hydrogen sulfide in the presence of a base, followed by treatment with hydrochloric acid.

Experimental Protocol: Synthesis from 2-(Dimethylamino)acetonitrile

Materials:

-

2-(Dimethylamino)acetonitrile

-

Hydrogen sulfide (gas)

-

Triethylamine

-

Anhydrous diethyl ether

-

Hydrochloric acid (in diethyl ether)

Procedure:

-

A solution of 2-(dimethylamino)acetonitrile and triethylamine in anhydrous diethyl ether is prepared in a reaction vessel equipped with a gas inlet and a stirrer.

-

The solution is cooled in an ice bath.

-

Hydrogen sulfide gas is bubbled through the solution with constant stirring for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is purged with nitrogen to remove excess hydrogen sulfide.

-

The resulting mixture is filtered to remove any solid byproducts.

-

A solution of hydrochloric acid in diethyl ether is added dropwise to the filtrate with stirring.

-

The precipitated this compound is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Application in Drug Development: Synthesis of Nizatidine

This compound is a critical starting material for the synthesis of Nizatidine, a histamine H2 receptor antagonist used to treat peptic ulcers and gastroesophageal reflux disease (GERD).[4]

Experimental Protocol: Synthesis of Nizatidine

This synthesis is a multi-step process. A key step involves the condensation of this compound with a suitable intermediate to form the thiazole ring of Nizatidine.

Materials:

-

This compound

-

Ethyl 2-chloroacetoacetate

-

Cysteamine hydrochloride

-

N-methyl-1-(methylthio)-2-nitroethenamine

-

Ethanol

-

Sodium hydroxide

Procedure:

-

Thiazole Ring Formation: this compound is reacted with ethyl 2-chloroacetoacetate in a suitable solvent like ethanol to form the thiazole intermediate.

-

Side Chain Attachment: The thiazole intermediate is then reacted with cysteamine hydrochloride.

-

Final Condensation: The product from the previous step is condensed with N-methyl-1-(methylthio)-2-nitroethenamine to yield Nizatidine.

Mechanism of Action of Nizatidine and Signaling Pathway

Nizatidine acts as a competitive and reversible inhibitor of histamine at the H2 receptors on the basolateral membrane of gastric parietal cells.[5][6] This action blocks the downstream signaling cascade that leads to gastric acid secretion.

The binding of histamine to the H2 receptor, a G-protein coupled receptor (GPCR), normally activates the Gs alpha subunit.[5] This, in turn, stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[7] Elevated cAMP levels activate protein kinase A (PKA), which phosphorylates various intracellular proteins, ultimately leading to the activation of the H+/K+ ATPase (proton pump) and the secretion of H+ ions into the gastric lumen.[5] Nizatidine, by blocking the H2 receptor, prevents this entire cascade, thereby reducing gastric acid production.[7][8]

Analytical Characterization

The purity and identity of this compound are typically assessed using a combination of chromatographic and spectroscopic techniques.

| Analytical Method | Typical Observations |

| ¹H NMR | Characteristic peaks for the dimethylamino protons, the methylene protons adjacent to the amino group, and the methylene protons adjacent to the thioamide group. |

| ¹³C NMR | Resonances corresponding to the two distinct methylene carbons and the dimethylamino carbons. The thioamide carbon will appear at a characteristic downfield shift. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the free base and characteristic fragmentation patterns. |

| HPLC | A single major peak indicating the purity of the compound. The retention time is dependent on the specific column and mobile phase used. |

Note: Specific spectral data should be acquired for each batch and compared to a reference standard for confirmation.

Safety Information

This compound should be handled with appropriate personal protective equipment in a well-ventilated area.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis, particularly for the production of Nizatidine. A thorough understanding of its properties, synthesis, and analytical characterization is essential for its effective and safe use in research and drug development. This guide provides a foundational resource for professionals working with this compound.

References

- 1. Buy this compound | 114166-44-8 [smolecule.com]

- 2. This compound [oakwoodchemical.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Nizatidine - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. wjarr.com [wjarr.com]

- 7. What is the mechanism of Nizatidine? [synapse.patsnap.com]

- 8. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Synthesis of 2-(Dimethylamino)ethanethioamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(Dimethylamino)ethanethioamide hydrochloride, a versatile building block in medicinal chemistry and a precursor for the development of novel therapeutic agents and research tools. This document details the primary synthetic pathways, experimental protocols, and relevant biological context to support researchers in the fields of organic synthesis and drug discovery.

Introduction

This compound is a chemical compound of interest due to its thioamide functionality, which serves as a key structural motif in various biologically active molecules. Thioamides are known isosteres of amides and their incorporation into molecules can modulate biological activity, improve metabolic stability, and enhance pharmacokinetic properties. This compound, in particular, has been utilized as a precursor in the synthesis of fluorescent probes for studying enzymatic processes, highlighting its utility in biochemical and pharmacological research.[1]

Synthetic Pathways

The synthesis of this compound is primarily approached through a two-step sequence, commencing with the formation of the intermediate, 2-(dimethylamino)acetonitrile. This intermediate is subsequently converted to the target thioamide. An alternative pathway involving the reaction of a haloamine with a thiocyanate source has also been proposed.

Primary Synthetic Route: From 2-(Dimethylamino)acetonitrile

The most common and well-established route to this compound involves two key transformations:

-

Step 1: Synthesis of 2-(Dimethylamino)acetonitrile via a Strecker-type reaction.

-

Step 2: Thionation of 2-(Dimethylamino)acetonitrile to yield the corresponding thioamide.

The overall synthetic workflow is depicted below:

Caption: Overall workflow for the synthesis of this compound.

Alternative Synthetic Route

An alternative approach to 2-(Dimethylamino)ethanethioamide involves the reaction of 2-chloro-N,N-dimethylethan-1-amine hydrochloride with a thiocyanate salt, such as sodium thiocyanate. This method offers a different disconnection approach, which may be advantageous depending on the availability of starting materials.

Experimental Protocols

The following sections provide detailed experimental procedures for the primary synthetic route.

Step 1: Synthesis of 2-(Dimethylamino)acetonitrile

This synthesis is based on the principles of the Strecker reaction, a well-established method for the preparation of α-aminonitriles.

Reaction Scheme:

Caption: Strecker-type synthesis of 2-(dimethylamino)acetonitrile.

Experimental Procedure (Proposed):

-

To a cooled (0-5 °C) aqueous solution of dimethylamine (1.0 eq.), an aqueous solution of formaldehyde (37 wt. %, 1.0 eq.) is added dropwise while maintaining the temperature below 10 °C.

-

The mixture is stirred for 1 hour at this temperature to form the corresponding iminium intermediate.

-

Subsequently, a solution of sodium cyanide (1.0 eq.) in water is added dropwise, ensuring the temperature does not exceed 15 °C.

-

The reaction mixture is then allowed to warm to room temperature and stirred for an additional 12-18 hours.

-

The product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude 2-(dimethylamino)acetonitrile is purified by vacuum distillation.

Quantitative Data (Illustrative):

| Parameter | Value |

| Molar Ratio (Dimethylamine:Formaldehyde:NaCN) | 1 : 1 : 1 |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 13 - 19 hours |

| Typical Yield | 70 - 85% |

| Purity (by GC) | >98% |

Step 2: Synthesis of this compound

This step involves the thionation of the nitrile intermediate followed by salt formation. The use of sodium hydrosulfide (NaHS) is a common and effective method for this transformation.

Reaction Scheme:

Caption: Thionation of 2-(dimethylamino)acetonitrile and subsequent salt formation.

Experimental Procedure (Proposed):

-

A solution of 2-(dimethylamino)acetonitrile (1.0 eq.) in a suitable solvent (e.g., methanol or ethanol) is prepared in a round-bottom flask.

-

Sodium hydrosulfide hydrate (NaHS·xH₂O, 1.5 - 2.0 eq.) is added portion-wise to the solution.

-

The reaction mixture is stirred at room temperature or gently heated (40-50 °C) and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The residue is dissolved in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol) and cooled in an ice bath.

-

A solution of hydrochloric acid (e.g., ethereal HCl or HCl in isopropanol) is added dropwise until the solution is acidic, leading to the precipitation of the hydrochloride salt.

-

The precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum to afford this compound.

Quantitative Data (Illustrative):

| Parameter | Value |

| Molar Ratio (Nitrile:NaHS) | 1 : 1.5-2.0 |

| Reaction Temperature | 25 - 50 °C |

| Reaction Time | 4 - 8 hours |

| Typical Yield | 60 - 80% |

| Purity (by HPLC) | >98% |

Biological Context and Applications

While specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature, its utility as a chemical probe provides insights into its potential areas of biological relevance.

Precursor to Fluorescent Enzyme Substrates

This compound serves as a key precursor in the synthesis of fluorescent thiocholine esters.[1] These molecules are valuable tools for studying the activity of enzymes such as human fibrinoligase, a crucial factor in blood coagulation.[1] The thioamide moiety can be converted to a thiol, which then acts as a handle for attaching fluorophores. The resulting fluorescent substrates allow for real-time monitoring of enzyme kinetics and inhibitor screening.

The logical relationship for this application is outlined below:

Caption: Application of the title compound in developing tools for enzymology.

General Biological Activities of Thioamides

The thioamide functional group is present in a number of therapeutic agents, and these compounds exhibit a range of biological activities. A notable example is their use as antithyroid drugs (e.g., methimazole, propylthiouracil). The mechanism of action of these drugs involves the inhibition of thyroid peroxidase, an enzyme essential for the synthesis of thyroid hormones.[2][3] This inhibition prevents the iodination of tyrosine residues on thyroglobulin, thereby reducing the production of T3 and T4 hormones.

While this compound is not an established antithyroid drug, the presence of the thioamide moiety suggests that it and its derivatives could be explored for activities related to the modulation of metalloenzymes or other biological targets where the sulfur atom can act as a key interacting element.

Conclusion

The synthesis of this compound is a straightforward process that can be achieved in two main steps from readily available starting materials. The provided experimental protocols, based on established chemical transformations, offer a reliable pathway for its preparation. The utility of this compound as a precursor for biochemical probes underscores its importance in chemical biology and drug discovery. Further research into the direct biological activities of this molecule and its derivatives may unveil novel therapeutic applications.

References

Spectroscopic and Synthetic Profile of 2-(Dimethylamino)ethanethioamide Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of 2-(Dimethylamino)ethanethioamide hydrochloride. Due to the limited availability of published experimental data for this specific compound, this document presents predicted spectroscopic data based on established chemical principles, alongside detailed, generalized experimental protocols for its synthesis and characterization. This guide is intended to serve as a valuable resource for researchers in drug discovery and development, offering insights into the expected analytical profile of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational models and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | Singlet (broad) | 1H | Thioamide NH ₐ |

| ~9.8 | Singlet (broad) | 1H | Thioamide NH ₑ |

| ~4.0 | Triplet | 2H | -CH ₂-CSNH₂ |

| ~3.5 | Triplet | 2H | -N(CH₃)₂-CH ₂- |

| ~2.9 | Singlet | 6H | -N(CH ₃)₂ |

| ~11.0 (very broad) | Singlet | 1H | R₃NH ⁺ |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~205 | C =S |

| ~58 | -N(CH₃)₂-C H₂- |

| ~45 | -C H₂-CSNH₂ |

| ~43 | -N(C H₃)₂ |

Solvent: DMSO-d₆

Table 3: Predicted Mass Spectrometry Data

| M/Z | Ion |

| 119.07 | [M+H]⁺ |

| 141.05 | [M+Na]⁺ |

M = mass of the free base, C₄H₁₀N₂S

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 3300-3100 | N-H stretching (thioamide) |

| 2950-2850 | C-H stretching (aliphatic) |

| ~2700-2400 | N-H stretching (ammonium salt) |

| ~1620 | N-H bending |

| ~1400 | C=S stretching |

| ~1250 | C-N stretching |

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of this compound.

Caption: A logical workflow for the synthesis and spectroscopic analysis.

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

This protocol describes a plausible method for the synthesis of the target compound from 2-(dimethylamino)acetonitrile.

Materials:

-

2-(Dimethylamino)acetonitrile

-

Hydrogen sulfide (H₂S) gas or a suitable H₂S donor (e.g., Lawesson's reagent)

-

Triethylamine (Et₃N)

-

Pyridine

-

Anhydrous diethyl ether or another suitable organic solvent

-

Hydrochloric acid (HCl) solution in a non-aqueous solvent (e.g., diethyl ether or isopropanol)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A solution of 2-(dimethylamino)acetonitrile is prepared in a mixture of pyridine and triethylamine within a three-necked flask equipped with a gas inlet, a stirrer, and a drying tube. The flask is cooled in an ice bath.

-

Thioamidation: A slow stream of hydrogen sulfide gas is bubbled through the cooled solution with vigorous stirring. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Quenching and Extraction: Upon completion, the reaction mixture is carefully poured into ice-cold water. The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude free base of 2-(dimethylamino)ethanethioamide.

-

Salt Formation and Purification: The crude product is dissolved in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether). A solution of hydrochloric acid in the same or a miscible solvent is added dropwise with stirring. The resulting precipitate, this compound, is collected by filtration, washed with cold anhydrous solvent, and dried under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/ether) may be performed for further purification.

Infrared (IR) Spectroscopy

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

A small amount of the solid this compound is placed directly onto the ATR crystal.

-

The sample is pressed firmly against the crystal using the instrument's pressure clamp to ensure good contact.

-

The infrared spectrum is recorded over a range of 4000 to 400 cm⁻¹.

-

A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure for ¹H and ¹³C NMR:

-

Approximately 5-10 mg of this compound is dissolved in about 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.

-

The sample is vortexed to ensure complete dissolution.

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is shimmed to achieve homogeneity.

-

Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra. For ¹³C NMR, a proton-decoupled sequence is typically used.

-

The resulting Free Induction Decays (FIDs) are Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry (MS)

Instrumentation:

-

A mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a suitable mass analyzer (e.g., quadrupole, time-of-flight).

Procedure:

-

A dilute solution of this compound is prepared in a solvent suitable for ESI, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

The solution is infused into the ESI source at a constant flow rate.

-

The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺, where M is the free base.

-

The mass spectrum is recorded over an appropriate m/z range. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Technical Guide: 2-(Dimethylamino)ethanethioamide Hydrochloride - A Review of Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the solubility and stability of 2-(Dimethylamino)ethanethioamide hydrochloride. While specific quantitative data for this compound is not extensively available in public literature, this guide outlines the fundamental physicochemical properties, general solubility and stability characteristics of related thioamide compounds, and the standard experimental protocols for their determination. This information is intended to guide researchers in handling, formulating, and developing analytical methods for this compound.

Introduction

This compound is an organic compound featuring a thioamide functional group and a dimethylaminoethyl moiety, with the hydrochloride salt enhancing its polarity.[1] Thioamides are an important class of compounds in medicinal chemistry, often used as isosteres for amides in peptides to improve properties such as stability and cell permeability.[2][3] Understanding the solubility and stability of this compound is critical for its application in research and drug development, impacting formulation, bioavailability, and analytical characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₁₁ClN₂S | [1] |

| Molecular Weight | 154.66 g/mol | [1] |

| Physical State | Crystalline solid | [1] |

| Appearance | Light yellow to yellow solid | [2] |

Solubility Profile

Expected Solubility

Based on its structure and general chemical principles, the expected solubility profile is summarized in Table 2.

Table 2: Expected Solubility of this compound

| Solvent | Expected Solubility | Rationale |

| Water | High | The hydrochloride salt form significantly increases aqueous solubility. |

| Methanol | High | Polar protic solvent capable of hydrogen bonding. |

| Ethanol | High | Polar protic solvent. |

| Dimethyl Sulfoxide (DMSO) | High | Polar aprotic solvent with strong solubilizing power. |

| Dichloromethane | Low to Moderate | Lower polarity compared to protic solvents. |

| Acetonitrile | Moderate | Polar aprotic solvent. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The universally accepted method for determining equilibrium solubility is the shake-flask method.[1][4][5]

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of the selected solvent (e.g., water, phosphate buffer pH 7.4, methanol) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant/filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a colorimetric method.[6][7]

Stability Profile

The stability of thioamides can be a concern, as they are susceptible to hydrolysis (especially in alkaline conditions) and oxidation.[1][8] Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

Expected Stability Characteristics

Thioamides are generally less stable than their corresponding amides. The thioamide moiety in this compound is expected to be the primary site of degradation.

Table 3: Expected Stability under Stress Conditions

| Condition | Expected Stability | Potential Degradation Products |

| Acidic (e.g., 0.1 M HCl) | Moderate | Hydrolysis to the corresponding amide. |

| Basic (e.g., 0.1 M NaOH) | Low | Rapid hydrolysis to the corresponding amide.[8] |

| Oxidative (e.g., 3% H₂O₂) | Low | Oxidation of the sulfur atom to sulfinic or sulfonic acid derivatives.[1] |

| Thermal | Moderate | Dependent on temperature and duration. |

| Photolytic | Moderate | Dependent on wavelength and intensity of light. |

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are conducted by subjecting the compound to various stress conditions to generate potential degradation products.[9][10][11]

Methodology:

-

Stress Conditions: Prepare solutions of this compound in various stress media:

-

Acidic: 0.1 M HCl at 60°C

-

Basic: 0.1 M NaOH at 60°C

-

Oxidative: 3% H₂O₂ at room temperature

-

Thermal: Store the solid compound and a solution (e.g., in water) at elevated temperatures (e.g., 60-80°C).

-

Photolytic: Expose the solid compound and a solution to UV and visible light as per ICH Q1B guidelines.

-

-

Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: The samples are analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradants.

Hypothetical Signaling Pathway Involvement

There is no specific information in the reviewed literature linking this compound to a particular signaling pathway. However, as thioamide-containing compounds have been investigated as inhibitors of various kinases, a hypothetical diagram illustrating a generic kinase inhibition pathway is provided for conceptual understanding.[2] For instance, some thioamide compounds have shown inhibitory activity against TGF-β type I receptor ALK-5.[2]

Conclusion

This compound is a polar organic compound with expected high solubility in aqueous and polar organic solvents. Its thioamide functional group is a potential liability for stability, particularly under basic and oxidative conditions. The experimental protocols for solubility determination via the shake-flask method and for assessing stability through forced degradation studies are well-established. Further experimental work is required to generate specific quantitative data for this compound to fully support its development and application in a research or pharmaceutical setting.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. Development and validation of a colorimetric method for the quantitative analysis of thioamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. biopharminternational.com [biopharminternational.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

Unlocking Research Potential: A Technical Guide to 2-(Dimethylamino)ethanethioamide Hydrochloride

For Immediate Release

Shanghai, China – December 25, 2025 – 2-(Dimethylamino)ethanethioamide hydrochloride, a versatile thioamide derivative, is emerging as a compound of significant interest within the scientific community. This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, detailing its core applications, experimental protocols, and potential research avenues. The compound, with the chemical formula C₄H₁₁ClN₂S and a molecular weight of 154.66 g/mol , is recognized for its utility as a key pharmaceutical intermediate and a versatile reagent in organic and coordination chemistry.[1]

Core Applications and Chemical Properties

This compound is a solid, stable under inert atmospheric conditions, making it a reliable reagent in various chemical transformations.[1] Its primary applications span across multiple scientific domains:

-

Pharmaceutical Synthesis: It is a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs), most notably in the production of Nizatidine, a histamine H₂ receptor antagonist used to treat gastrointestinal disorders.[2][3]

-

Biochemical Research: The compound serves as a precursor in the synthesis of specialized molecular probes, such as fluorescent thiocholine esters, which are instrumental in studying enzyme mechanisms and protein interactions.[1] One key application is in the investigation of human fibrinoligase, an enzyme pivotal in blood clotting.[1]

-

Organic and Coordination Chemistry: Its distinct chemical properties make it a valuable building block in organic synthesis and as a ligand in coordination chemistry.[1]

| Property | Value |

| Molecular Formula | C₄H₁₁ClN₂S |

| Molecular Weight | 154.66 g/mol |

| CAS Numbers | 27366-72-9, 114166-44-8 |

| Appearance | Light yellow to yellow solid |

| Storage Conditions | Inert atmosphere, room temperature |

I. Pharmaceutical Intermediate: Synthesis of Nizatidine

A primary and well-documented application of this compound is as a starting material in the synthesis of Nizatidine. The synthesis typically proceeds via a Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of Nizatidine Intermediate

This protocol outlines the initial step in Nizatidine synthesis, which involves the reaction of this compound with an α-halocarbonyl compound.

Materials:

-

This compound

-

Ethyl bromopyruvate

-

Ethanol

-

Sodium bicarbonate

-

Diisopropylether

-

1,3-Dichloroacetone

Procedure:

-

Thiazole Ring Formation (Hantzsch Synthesis):

-

Suspend this compound (1 mole equivalent) in ethanol.

-

Add ethyl bromopyruvate (1 mole equivalent) to the suspension.

-

Reflux the mixture. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude ethyl 2-(dimethylaminomethyl)-4-thiazolecarboxylate.

-

-

Alternative Thiazole Synthesis using 1,3-Dichloroacetone:

-

Suspend dimethylaminothioacetamide hydrochloride (6.472 mol) in diisopropylether (4000 ml).

-

Add sodium bicarbonate (14.28 mol) and sodium sulphate (1000 g).

-

Heat the slurry to 55-60°C and stir for 1 hour.

-

Add a solution of 1,3-dichloroacetone (7.87 mol) in diisopropylether (1000 ml) to the suspension.

-

Quantitative Data from Nizatidine Synthesis:

| Step | Reactants | Product | Yield | Purity (HPLC) |

| Formation of 4-chloromethyl-2-dimethylaminomethylthiazole hydrochloride | 4-chloromethyl-4-hydroxy-2-dimethylaminomethyl-2-thiazoline, Thionyl chloride, Chloroform | 4-chloromethyl-2-dimethylaminomethylthiazole hydrochloride | 83.3% | — |

| Final Coupling to Nizatidine | 4-(2-aminoethyl)thiomethyl-2-dimethylaminomethylthiazole, N-methyl-1-methylthio-2-nitroethyleneamine, Water | Nizatidine | 81.0% | 99.3% |

Data compiled from various synthetic routes reported in the literature.

II. Biochemical Probe: Precursor for Fluorescent Thiocholine Esters

This compound can be utilized as a precursor for synthesizing fluorescent probes to study enzyme kinetics and protein interactions. A notable application is the preparation of dansylated thiocholine esters to assay human fibrinoligase activity.

Experimental Protocol: Synthesis of a Dansyl-Thiocholine Ester Probe (Representative)

This protocol provides a general method for the synthesis of a fluorescent thiocholine ester.

Materials:

-

This compound

-

Dansyl chloride

-

Acetonitrile

-

Sodium bicarbonate

-

Hydrochloric acid

-

Dichloromethane

Procedure:

-

To a solution of 2-(dimethylamino)ethanethioamide (derived from the hydrochloride salt) (1 mmol) in acetonitrile (40 mL), add dansyl chloride (1 mmol) and sodium bicarbonate (5 mmol).

-

Stir the mixture at room temperature for 24-48 hours.

-

Filter the mixture and wash the filtrate with a small amount of methanol.

-

Acidify the resulting solution with hydrochloric acid (1 M) and extract with dichloromethane (3 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulphate and remove the solvent under vacuum to yield the dansylated product.

Experimental Protocol: General Fluorogenic Enzyme Assay

This protocol describes a general method for assaying enzyme activity using a custom fluorescent substrate.

Materials:

-

Purified enzyme (e.g., human fibrinoligase)

-

Synthesized fluorescent thiocholine ester substrate

-

Assay buffer (specific to the enzyme)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of the fluorescent substrate in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the substrate in the assay buffer to determine the optimal concentration.

-

In a 96-well plate, add the assay buffer and the substrate.

-

Initiate the reaction by adding the enzyme to each well.

-

Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time at appropriate excitation and emission wavelengths for the dansyl group.

-

The rate of the reaction is proportional to the enzyme activity and can be calculated from the slope of the fluorescence versus time plot.

III. Potential in Enzyme Inhibition and Protein Interaction Studies

The thioamide moiety in this compound suggests its potential as an inhibitor or interacting partner for various proteins, particularly enzymes where a nucleophilic cysteine or serine residue is present in the active site.

Experimental Protocol: General Enzyme Inhibition Assay (IC₅₀ Determination)

This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC₅₀) of a compound.

Materials:

-

Target enzyme

-

Substrate (preferably chromogenic or fluorogenic)

-

This compound (test inhibitor)

-

Assay buffer

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test inhibitor in a suitable solvent.

-

Perform serial dilutions of the inhibitor in the assay buffer.

-

In a 96-well plate, add the enzyme and the different concentrations of the inhibitor. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

-

Initiate the reaction by adding the substrate to all wells.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

This compound presents a compelling case for its expanded use in both applied and fundamental research. Its established role in pharmaceutical synthesis, coupled with its potential as a precursor for sophisticated biochemical probes and as a standalone bioactive molecule, warrants further investigation. This guide provides a foundational framework for researchers to explore the multifaceted applications of this versatile compound.

References

An In-depth Technical Guide to 2-(Dimethylamino)ethanethioamide Hydrochloride: A Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Dimethylamino)ethanethioamide hydrochloride, a crucial intermediate in the synthesis of prominent pharmaceutical compounds. This document details its chemical and physical properties, outlines a detailed synthesis protocol, and explores its significant application in the manufacturing of the H2 receptor antagonist, Nizatidine. Furthermore, the guide elucidates the mechanism of action of the resulting active pharmaceutical ingredients, supported by signaling pathway diagrams and experimental workflows. All quantitative data is presented in structured tables for clarity and ease of comparison.

Introduction

This compound, also known as dimethylaminothioacetamide monohydrochloride, is a reactive organic compound that serves as a vital building block in the synthesis of various active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a nucleophilic thioamide group and a tertiary amine, makes it a versatile reagent in the construction of complex heterocyclic systems. This guide will focus on its properties, synthesis, and primary application as a precursor to the anti-ulcer medication, Nizatidine.

Chemical and Physical Properties

This compound is typically a light yellow to yellow solid. It is essential to store the compound in a dark place under an inert atmosphere at room temperature to maintain its stability. Key properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-(dimethylamino)ethanethioamide;hydrochloride | |

| Synonyms | Dimethylaminothioacetamide monohydrochloride | [1] |

| CAS Number | 27366-72-9, 114166-44-8 | |

| Molecular Formula | C4H11ClN2S | |

| Molecular Weight | 154.66 g/mol | |

| Appearance | Light yellow to yellow solid | |

| Purity | ≥98% | |

| Storage | Keep in dark place, inert atmosphere, room temperature |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 2-(dimethylamino)acetonitrile with hydrogen sulfide gas in the presence of a base, followed by treatment with hydrochloric acid.

Experimental Protocol

Materials:

-

2-(Dimethylamino)acetonitrile

-

Hydrogen sulfide (gas)

-

Triethylamine

-

Anhydrous diethyl ether

-

Hydrochloric acid (ethanolic solution)

Procedure:

-

A solution of 2-(dimethylamino)acetonitrile (1.0 eq) and triethylamine (1.1 eq) in anhydrous diethyl ether is prepared in a three-necked flask equipped with a gas inlet tube, a stirrer, and a drying tube.

-

The solution is cooled to 0-5 °C in an ice bath.

-

A steady stream of dry hydrogen sulfide gas is bubbled through the stirred solution for 4-6 hours, maintaining the temperature below 10 °C.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is purged with nitrogen gas to remove excess hydrogen sulfide.

-

The resulting precipitate of 2-(dimethylamino)ethanethioamide is collected by filtration and washed with cold anhydrous diethyl ether.

-

The crude thioamide is then dissolved in a minimal amount of anhydrous ethanol and cooled in an ice bath.

-

A solution of hydrochloric acid in ethanol (1.2 eq) is added dropwise with stirring.

-

The precipitated this compound is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Theoretical Yield (%) |

| 2-(Dimethylamino)acetonitrile | 84.12 | 1.0 | - |

| Hydrogen Sulfide | 34.08 | Excess | - |

| Triethylamine | 101.19 | 1.1 | - |

| This compound | 154.66 | - | 85-95 |

Application in Pharmaceutical Synthesis: Nizatidine

This compound is a key starting material in the synthesis of Nizatidine, a potent histamine H2 receptor antagonist used to treat peptic ulcers and gastroesophageal reflux disease (GERD).

Synthesis of Nizatidine from this compound

The synthesis involves a Hantzsch thiazole synthesis followed by side-chain elaboration.

Experimental Protocol

Step 1: Synthesis of 4-chloromethyl-4-hydroxy-2-dimethylaminomethyl-2-thiazoline

-

Suspend dimethylaminothioacetamide hydrochloride (1000 g; 6.472 mol) in diisopropylether (4000 ml).

-

Add sodium bicarbonate (1200 g; 14.28 mol) and sodium sulphate (1000 g).

-

Heat the slurry to 55-60°C and stir for 1 hour.

-

Add a solution of 1,3-dichloroacetone (1000 g; 7.87 mol) in diisopropylether (1000 ml) to the suspension.

-

Maintain the reaction at 50-55°C for 2 hours, monitoring by HPLC.

-

Filter the hot reaction mixture to remove inorganic salts.

Step 2: Subsequent reactions to form Nizatidine

The intermediate from Step 1 is then converted to 2-(dimethylaminomethyl)-4-thiazolemethanol, which is further reacted with cysteamine hydrochloride and finally coupled with N-methyl-1-methylthio-2-nitroethenamine to yield Nizatidine.

| Intermediate/Product | Molecular Weight ( g/mol ) | Yield (%) | Purity (HPLC) |

| Nizatidine | 331.46 | 81.0 | 99.3 |

Mechanism of Action and Signaling Pathways

Nizatidine, synthesized from this compound, functions as a competitive and reversible inhibitor of histamine at the H2 receptors on the basolateral membrane of gastric parietal cells. This action blocks the downstream signaling cascade that leads to gastric acid secretion.

Histamine binding to the H2 receptor, a G-protein coupled receptor (GPCR), normally activates the Gs alpha subunit. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various substrates, ultimately leading to the translocation and activation of the H+/K+ ATPase (proton pump) at the apical membrane of the parietal cell, resulting in gastric acid secretion. Nizatidine's blockade of the H2 receptor prevents this entire cascade.

A similar mechanism is observed for Ranitidine, another H2 receptor antagonist. While direct synthesis of Ranitidine from this compound is not prominently documented in the reviewed literature, its therapeutic action follows the same H2 receptor antagonism pathway. The common starting materials for Ranitidine synthesis include furfuryl alcohol, dimethylamine, and cysteamine hydrochloride.[2]

Caption: Signaling pathway of histamine-induced gastric acid secretion and its inhibition by H2 receptor antagonists.

Experimental and Synthesis Workflows

The following diagrams illustrate the logical workflow for the synthesis of this compound and its subsequent use in the production of Nizatidine.

Caption: Workflow for the synthesis of the target intermediate.

Caption: Workflow for the synthesis of Nizatidine.

Conclusion

This compound is a pivotal pharmaceutical intermediate with a well-defined role in the synthesis of Nizatidine. Its synthesis from readily available precursors and its subsequent conversion to the active pharmaceutical ingredient are efficient processes. The resulting H2 receptor antagonists play a crucial role in the management of acid-related gastrointestinal disorders through a well-understood mechanism of action. This guide provides the essential technical information for researchers and professionals involved in the development and manufacturing of such pharmaceuticals.

References

An In-depth Technical Guide on the Role of 2-(Dimethylamino)ethanethioamide Hydrochloride in Nizatidine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Nizatidine is a histamine H2-receptor antagonist widely used for the treatment of peptic ulcer disease and gastroesophageal reflux disease (GERD).[1][2] Its chemical structure, N-[2-[[[2-[(dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine, features a core thiazole ring which is a critical component for its therapeutic activity.[3] This technical guide elucidates the pivotal role of 2-(Dimethylamino)ethanethioamide hydrochloride as a key starting material in the efficient synthesis of this thiazole moiety and, consequently, of Nizatidine itself.

Core Synthesis Strategy: Building the Thiazole Ring

The synthesis of Nizatidine can be approached through several pathways, with a primary focus on the construction of the 2-(dimethylaminomethyl)thiazole core. A robust and widely employed method is the Hantzsch thiazole synthesis.[3] In this context, this compound (often referred to as dimethylaminothioacetamide hydrochloride) serves as the thioamide component, which undergoes cyclocondensation with a three-carbon α-halocarbonyl compound to form the central thiazole ring.[3]

Two common variations of this strategy are prevalent in Nizatidine synthesis, differing in the C3 building block used:

-

Reaction with Ethyl Bromopyruvate: This pathway leads to the formation of an ester intermediate, ethyl 2-(dimethylaminomethyl)-4-thiazolecarboxylate.[1][3]

-

Reaction with 1,3-Dichloroacetone: This alternative route initially forms a thiazoline intermediate, which is then converted to the key 2-(dimethylaminomethyl)-4-thiazolemethanol.[3][4][5]

The resulting thiazole derivative, functionalized at the 4-position, is the cornerstone for the subsequent attachment of the side chain to complete the Nizatidine molecule.

Detailed Synthesis Pathway and Experimental Protocols

The following sections provide a detailed breakdown of the synthesis pathway starting from this compound.

Step 1: Thiazole Ring Formation via Cyclocondensation

This crucial step establishes the core heterocyclic structure of Nizatidine.

Methodology A: Reaction with 1,3-Dichloroacetone

This protocol details the formation of 4-chloromethyl-4-hydroxy-2-dimethylaminomethyl-2-thiazoline, a key precursor to the thiazolemethanol intermediate.

-

Reactants:

-

Procedure:

-

Suspend Dimethylaminothioacetamide hydrochloride, sodium bicarbonate, and sodium sulphate in 4000 ml of diisopropylether.[4][5]

-

Add a solution of 1,3-dichloroacetone in 1000 ml of diisopropylether to the suspension.[4][5]

-

Maintain the reaction temperature at 50-55°C for 2 hours, monitoring progress with HPLC.[5]

-

Upon completion, filter the hot reaction mixture to remove inorganic salts.[5] The resulting product is 4-chloromethyl-4-hydroxy-2-dimethylaminomethyl-2-thiazoline.[4][5]

-

Step 2: Formation of Key Intermediates

The product from the initial cyclocondensation is then converted into a more suitable intermediate for side-chain attachment.

Methodology B: Synthesis of 2-(Dimethylaminomethyl)-4-thiazolemethanol

This protocol describes the conversion of the thiazoline intermediate to the thiazolemethanol.

-

Reactants:

-

Procedure:

-

Dissolve the thiazoline intermediate in chloroform.[4]

-

Gradually heat the reaction mixture to 60-65°C.[4]

-

Maintain this temperature until the reaction is complete, as indicated by HPLC analysis.[4] This step facilitates the dehydration and rearrangement to the aromatic thiazole ring.

-

The product, 2-(dimethylaminomethyl)-4-thiazolemethanol, is then used in the subsequent step.

-

Methodology C: Synthesis of 4-(2-aminoethyl)thiomethyl-2-dimethylaminomethylthiazole

This protocol outlines the attachment of a crucial part of the side chain.

-

Reactants:

-

Procedure:

-

Suspend cysteamine hydrochloride in water and cool to 5°C.[4]

-

Add the sodium hydroxide solution while maintaining the temperature between 5-10°C.[4]

-

Add hydroxylamine sulphate and stir.[4]

-

Add the 4-chloromethyl-2-dimethylaminomethylthiazole hydrochloride to this mixture.

-

Heat and stir the reaction mixture. Upon completion, the mixture is worked up to isolate the product.[3]

-

Step 3: Final Coupling to Synthesize Nizatidine

The final step involves coupling the thiazole intermediate with the nitroethene side chain to yield Nizatidine.

Methodology D: Final Nizatidine Synthesis

-

Reactants:

-

Procedure:

-

Mix N-methyl-1-methylthio-2-nitroethyleneamine with 1500 ml of water and cool to 20-25°C.[3][4]

-

Add a solution of 4-(2-aminoethyl)thiomethyl-2-dimethylaminomethylthiazole in 1500 ml of water to this suspension at 20-25°C.[3][4]

-

Warm the reaction mixture to 30-35°C and continue the reaction for 8 hours, monitoring by HPLC.[3][4]

-

Upon completion, the chloroform extract is concentrated under reduced pressure.[3]

-

Ethyl acetate is added, and the solution is reconcentrated.[3]

-

Acetone and ethyl acetate are added to the concentrate and cooled to 0-5°C to crystallize the Nizatidine product.[3]

-

The product is filtered, washed with precooled ethyl acetate, and dried.[3]

-

Quantitative Data

The efficiency of the synthesis is summarized in the table below.

| Step | Product | Yield | Purity (HPLC) | Reference |

| Preparation of 4-chloromethyl-2-dimethylaminomethylthiazole | 4-chloromethyl-2-dimethylaminomethylthiazole | 83.3% | - | [4] |

| Preparation of 4-(2-aminoethyl)thiomethyl-2-dimethylaminomethylthiazole | 4-(2-aminoethyl)thiomethyl-2-dimethylaminomethylthiazole | 88% | - | [4] |

| Final Synthesis of Nizatidine | Nizatidine | 81.0% | 99.3% | [3] |

Visualizations

Diagram 1: Overall Synthesis Pathway of Nizatidine

Caption: Synthesis of Nizatidine from this compound.

Diagram 2: Experimental Workflow for Nizatidine Purification

Caption: Post-synthesis workflow for the purification and isolation of Nizatidine.

Diagram 3: Logical Relationship of Key Reactants

Caption: Relationship between core reactants for Nizatidine synthesis.

Conclusion